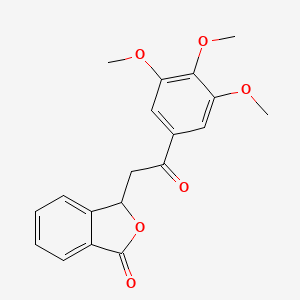

3-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-22-16-8-11(9-17(23-2)18(16)24-3)14(20)10-15-12-6-4-5-7-13(12)19(21)25-15/h4-9,15H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYOOVXLKGXONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC2C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the trimethoxyphenyl precursor, followed by its coupling with an isobenzofuranone derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)isobenzofuran-1(3H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Its potential biological activities, such as anti-inflammatory or anticancer properties, are subjects of ongoing research.

Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)isobenzofuran-1(3H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues with Alkylidene or Arylidene Substituents

Several isobenzofuran-1(3H)-one derivatives share the core structure but differ in substituents:

(Z)-3-Benzylideneisobenzofuran-1(3H)-one (2a): Structure: A benzylidene group at the 3-position. Properties: Melting point (mp) 90–95°C; IR absorption at 1767 cm⁻¹ (C=O stretch) .

(Z)-3-(2-(Benzyloxy)ethylidene)isobenzofuran-1(3H)-one (2b) :

- Structure : A benzyloxyethylidene substituent.

- Properties : mp 101–103°C; IR peak at 1782 cm⁻¹ (C=O) .

- Comparison : The ether linkage in 2b may increase solubility in polar solvents compared to the target compound’s trimethoxyphenyl group, which is more lipophilic.

3-(2-Methylpropylidene)-1(3H)-isobenzofuranone: Structure: An isobutylidene substituent. Comparison: The aliphatic chain in this compound contrasts with the aromatic trimethoxyphenyl group in the target compound, likely leading to differences in bioactivity and pharmacokinetics.

Table 1: Physical Properties of Selected Isobenzofuran-1(3H)-one Derivatives

Derivatives with Complex Aromatic Substitutions

5-(5-Benzyloxy-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazin-2-one (8a): Structure: Combines a 3,4,5-trimethoxyphenyl group with an indole-pyrazinone system. Synthesis: Derived from a precursor related to the target compound, involving pyrazinone ring closure . Comparison: The additional indole moiety in 8a may enhance DNA intercalation or kinase inhibition compared to the simpler target compound.

3-(5-Bromo-1-methylindol-3-yl)isobenzofuran-1(3H)-one (4b): Structure: Brominated indole substituent. Application: Used in DNA biosensors; showed moderate carcinogenicity prediction accuracy . Comparison: The bromine atom in 4b could increase electrophilicity and DNA-binding capacity, whereas the target compound’s methoxy groups may favor hydrogen bonding.

Biological Activity

3-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)isobenzofuran-1(3H)-one is a synthetic compound belonging to the class of isobenzofuranones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, potential mechanisms of action, and relevant case studies from recent research.

Synthesis and Structural Properties

The synthesis of this compound typically involves a condensation reaction between phthalaldehydic acid and various acetophenones under catalytic conditions. The compound's structure can be confirmed through various spectroscopic methods including IR, NMR, and mass spectrometry.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A notable study evaluated a series of related compounds against leukemia cell lines (HL-60, K562, and NALM6) using the MTT assay. The results indicated that several derivatives had IC50 values below 20 μmol/L, with the most active derivative achieving an IC50 of 5.24 μmol/L against NALM6 cells .

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| This compound | NALM6 | < 20 |

| 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one | HL-60 | 13.5 |

| 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one | K562 | 8.83 |

The cytotoxic effects of this compound are believed to be mediated through apoptosis induction in leukemic cells. Flow cytometry analyses demonstrated that treatment with the compound led to an increase in apoptotic cells in the NALM6 line. Furthermore, computational studies suggested favorable pharmacokinetic profiles and drug-likeness properties for these compounds .

Study on Antiproliferative Effects

In a comprehensive study published in MDPI, researchers examined the antiproliferative effects of various derivatives of isobenzofuranones. The compounds were tested against breast cancer cell lines (MCF-7), showing significant inhibition of cell proliferation with IC50 values ranging from 10 to 33 nM. These results indicate that structural modifications can enhance biological activity and selectivity towards cancer cells .

Tubulin Destabilization

Another study highlighted the ability of certain isobenzofuranone derivatives to destabilize tubulin polymerization in vitro. The interaction at the colchicine-binding site on tubulin was confirmed through confocal microscopy and immunofluorescence assays, suggesting a potential mechanism for their antiproliferative activity .

Q & A

Q. What are the common synthetic routes for 3-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)isobenzofuran-1(3H)-one?

The compound is synthesized via condensation reactions involving 3,4,5-trimethoxyphenylacetic acid derivatives and isobenzofuranone precursors. Key steps include:

- Acylation : Reacting 3,4,5-trimethoxyphenylacetyl chloride with isobenzofuran-1(3H)-one under basic conditions (e.g., NaH or Et₃N) to form the oxoethyl linkage.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity .

- Optimization : Reaction temperature (60–80°C) and catalyst selection (e.g., DMAP for acylation) enhance efficiency. Yield typically ranges from 50–70% .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : NMR (¹H/¹³C) confirms the trimethoxyphenyl and isobenzofuranone moieties. Key signals include aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 170–180 ppm in ¹³C) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves stereochemistry and packing interactions. CCDC deposition (e.g., 1505246) validates structural data .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 385.1184) .

Q. What initial biological activities have been reported for this compound?

- Cytotoxic Screening : Evaluated against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values comparable to doxorubicin in some studies .

- Tubulin Interaction : Structural analogs (e.g., trimethoxyphenyl-enone derivatives) show tubulin polymerization stimulation, suggesting potential antiproliferative mechanisms .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Assay Standardization : Variability in IC₅₀ values may arise from differences in cell culture conditions (e.g., serum concentration, incubation time). Replicate studies under controlled parameters (e.g., 24–48 hr exposure, 10% FBS) improve reproducibility .

- Target Validation : Use CRISPR/Cas9 knockdown of suspected targets (e.g., β-tubulin) to confirm mechanism-specific activity .

- Meta-Analysis : Cross-reference data from multiple models (2D vs. 3D cell cultures, in vivo xenografts) to identify context-dependent effects .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce byproducts in reduction steps .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency, while ethanol minimizes ester hydrolysis .

- Process Monitoring : In-line FTIR or HPLC tracks reaction progress, enabling real-time adjustments (e.g., quenching side reactions) .

Q. How do structural modifications influence biological activity?

- Trimethoxyphenyl Substitution : Replacing methoxy groups with halogens (e.g., Cl) or alkyl chains alters lipophilicity and tubulin-binding affinity. For example, 3,4,5-trichloro analogs show 3-fold higher cytotoxicity in leukemia models .

- Isobenzofuranone Ring Expansion : Introducing electron-withdrawing groups (e.g., nitro) at position 5 enhances oxidative stability but may reduce solubility .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to tubulin (PDB: 1SA0). Key interactions include hydrogen bonds with Thr179 and hydrophobic contacts with the trimethoxyphenyl group .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, highlighting critical residues for mutagenesis studies .

Q. How can crystallographic data discrepancies be validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.